molecular formula C20H22N4S B482037 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-36-3

4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Numéro de catalogue: B482037
Numéro CAS: 406201-36-3
Poids moléculaire: 350.5g/mol
Clé InChI: PGUNLHPDPRSDGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a fused thieno-pyrimidine system. The presence of these functional groups and rings imparts significant biological and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Méthodes De Préparation

The synthesis of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thieno[3,2-d]pyrimidin-4-ones or thieno[3,4-b]pyridine derivatives .

Mécanisme D'action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparaison Avec Des Composés Similaires

Activité Biologique

The compound 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H23N3SC_{21}H_{23}N_{3}S, featuring a complex structure that contributes to its biological properties. The presence of the piperazine moiety is significant for receptor binding and activity modulation.

Research indicates that this compound exhibits kinase inhibitory activity , particularly against polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation and has implications in cancer therapy. The inhibition of PLK1 can lead to reduced cell proliferation in neoplastic disorders, making this compound a candidate for further investigation in oncology .

Kinase Inhibition

  • PLK1 Inhibition : The compound has been shown to inhibit PLK1 effectively, which is associated with various cancers. This inhibition results in the disruption of mitotic processes, leading to apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed promising results against colorectal (HCT-116), ovarian (SKOV3), glioblastoma (U87), and breast cancer (SKBR3) cell lines.
  • IC50 Values : The IC50 values ranged from 3.83 to 11.94 μM, indicating potent anticancer activity compared to established drugs like erlotinib .

Selectivity and Affinity

The compound's structural similarities to purines enhance its binding affinity to specific receptors:

  • Dopamine Receptors : Related compounds have shown selectivity for dopamine receptor subtypes, particularly D(4), indicating potential applications in neuropharmacology .

Study 1: Inhibition of Tumor Growth

In a preclinical study, the administration of this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through PLK1 inhibition.

Study 2: Neuropharmacological Effects

A series of experiments demonstrated that derivatives with similar piperazine structures could modulate dopaminergic pathways effectively. This suggests potential therapeutic effects in treating psychiatric disorders or neurodegenerative diseases by targeting dopamine receptors .

Safety and Toxicity

While the efficacy of this compound is promising, safety profiles are crucial for clinical application. Current studies have not extensively reported adverse effects; however, ongoing research is necessary to establish comprehensive toxicity data.

Propriétés

IUPAC Name

12-(4-benzylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-2-5-15(6-3-1)13-23-9-11-24(12-10-23)19-18-16-7-4-8-17(16)25-20(18)22-14-21-19/h1-3,5-6,14H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNLHPDPRSDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.